azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFORVFSTILPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239225 | |
| Record name | 2-Azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Azetidinone | |
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CAS No. |
930-21-2 | |
| Record name | 2-Azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Azetidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidin-2-one | |
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Advanced Synthetic Methodologies for Azetidin 2 One Ring Construction
Cycloaddition Reactions in Azetidin-2-one Synthesis
Cycloaddition reactions, particularly [2+2] cycloadditions, are paramount in the synthesis of azetidin-2-ones. These reactions involve the concerted or stepwise combination of two unsaturated molecules to form a four-membered ring. The Staudinger synthesis and cycloadditions involving isocyanates with olefins are prime examples.
Ketene-Imine Cycloaddition (Staudinger Synthesis)
The Staudinger synthesis, first reported by Hermann Staudinger in 1907, is a cornerstone reaction for constructing β-lactam rings wikipedia.orgmdpi.comorganicreactions.org. It involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine, yielding an this compound wikipedia.orgmdpi.comorganicreactions.org. This reaction is highly valued for its versatility and its ability to generate complex β-lactam structures.
Mechanistic Investigations of Staudinger Synthesis
The mechanism of the Staudinger synthesis is generally understood as a stepwise process, rather than a concerted pericyclic reaction organicreactions.orgorganic-chemistry.orgacs.orgresearchgate.netrsc.org. The reaction typically proceeds in two main stages:
Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic central carbon atom of the ketene. This initial step leads to the formation of a zwitterionic intermediate organic-chemistry.orgacs.orgresearchgate.netrsc.orgnih.gov. The electronic nature of the substituents on the imine and ketene significantly influences the rate of this step nih.gov. Electron-donating groups on the imine generally facilitate this nucleophilic attack nih.gov.
Ring Closure: The zwitterionic intermediate then undergoes ring closure. This is often described as an intramolecular nucleophilic addition of the enolate carbon to the imine carbon organic-chemistry.orgrsc.orgnih.gov. This second step is typically the rate-determining and stereoselectivity-determining step rsc.orgnih.gov. The stereochemical outcome (cis or trans configuration of the β-lactam) is influenced by the relative rates of direct ring closure versus potential isomerization of the imine moiety within the zwitterionic intermediate organic-chemistry.orgacs.orgrsc.orgsciforum.net.
Computational and experimental studies have provided detailed insights into the transition states and intermediates, helping to rationalize the observed regiochemical and stereochemical outcomes acs.orgresearchgate.netrsc.org.
Stereochemical Control in Ketene-Imine Cycloadditions (e.g., cis/trans-Stereoselectivity)
Achieving precise stereochemical control in the Staudinger synthesis is crucial, as the relative stereochemistry of the substituents on the β-lactam ring can profoundly affect biological activity nih.govsciforum.net. Several factors govern the cis/trans selectivity:
Imine Geometry: Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams wikipedia.orgmdpi.comorganic-chemistry.orgacs.orgresearchgate.netrsc.org.
Ketene Substituents: The electronic nature of the substituents on the ketene plays a significant role. Ketenes bearing electron-donating groups typically promote the formation of cis-β-lactams, whereas those with electron-withdrawing groups often lead to trans-β-lactams wikipedia.orgorganic-chemistry.orgsciforum.net. This is attributed to how these substituents affect the transition state and the rate of ring closure relative to isomerization wikipedia.orgorganic-chemistry.orgsciforum.net.
Isomerization Pathways: If the isomerization of the imine or the zwitterionic intermediate is faster than the ring closure, it can lead to the formation of the thermodynamically more stable isomer, often the trans-β-lactam, even from (E)-imines acs.orgrsc.orgnih.govsciforum.net.
Chiral Auxiliaries: The use of chiral auxiliaries attached to either the ketene or the imine component is a well-established strategy for achieving high diastereoselectivity, often yielding diastereomeric ratios exceeding 95:5 organicreactions.orgresearchgate.netacs.org.
Table 1: Influence of Imine and Ketene Geometry on Stereoselectivity in Staudinger Synthesis
| Imine Geometry | Ketene Substituent Effect | Predominant β-Lactam Stereochemistry |
| (E)-Imine | Electron-Donating | cis |
| (E)-Imine | Electron-Withdrawing | trans (potentially, if isomerization is fast) |
| (Z)-Imine | Electron-Donating | cis (potentially, if isomerization is fast) |
| (Z)-Imine | Electron-Withdrawing | trans |
Note: The stereochemical outcome can be complex and influenced by reaction conditions, solvent, and the relative rates of competing steps.
Strategies for In Situ Ketene Generation
Due to their inherent instability and tendency to polymerize, ketenes are typically generated in situ immediately before or during the reaction with the imine mdpi.comorganicreactions.orgorganic-chemistry.orgwikipedia.orgnih.gov. Common methods for in situ ketene generation include:
Dehydrohalogenation of Acid Chlorides: Treatment of acid chlorides with a tertiary amine (e.g., triethylamine) is a widely used method mdpi.comorganicreactions.orgorganic-chemistry.orgnih.gov. This method is effective for generating ketenes from acyl chlorides or acid bromides.
Wolff Rearrangement: The thermal or photochemical Wolff rearrangement of α-diazo carbonyl compounds is another prominent route to ketenes mdpi.comorganicreactions.orgorganic-chemistry.orgwikipedia.orgchemistryviews.orgnih.govrsc.org.
Carbonylation of Metal-Carbenes: This approach involves the formation of ketenes through the carbonylation of metal-carbenes, often catalyzed by metalloporphyrins wikipedia.org.
Flash Vacuum Thermolysis (FVT): Methods involving FVT of specific precursors, such as N-pyridylamines, can also generate ketenes wikipedia.org.
Table 2: Common Methods for In Situ Ketene Generation
| Method | Precursor | Key Reagent/Condition |
| Dehydrohalogenation | Acid Chlorides/Bromides | Tertiary amine (e.g., Et₃N) |
| Wolff Rearrangement | α-Diazo Carbonyl Compounds | Heat, Light, or Metal Catalysis |
| Carbonylation of Metal-Carbenes | α-Diazocarbonyl compounds, N-tosylhydrazones | Metal catalysts (e.g., Co(II)-porphyrin) |
| Flash Vacuum Thermolysis (FVT) | N-pyridylamines | High temperature (e.g., 480 °C) |
Enantioselective Approaches to Ketene-Imine Cycloadditions
The development of enantioselective Staudinger syntheses is critical for accessing chirally pure β-lactams, which are often required for pharmaceutical applications. Strategies include:
Chiral Auxiliaries: Attaching chiral auxiliaries to either the ketene precursor or the imine allows for diastereoselective cycloaddition, which can then be cleaved to yield enantiomerically enriched β-lactams organicreactions.orgresearchgate.netacs.orgacs.org.
Chiral Catalysis:
Nucleophilic Catalysis: The use of chiral nucleophilic catalysts, such as derivatives of cinchona alkaloids or planar-chiral pyridines (e.g., PPY derivatives), can induce enantioselectivity organic-chemistry.orgnih.govacs.orgillinois.edunih.gov. These catalysts often operate via an "umpolung" strategy, where they activate the ketene, allowing it to react with the imine.
Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the imine or ketene, activating them and directing the stereochemical outcome of the cycloaddition illinois.eduwikipedia.org.
Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have also been employed as catalysts for enantioselective Staudinger reactions organic-chemistry.orgnih.gov.
Table 3: Catalytic Approaches for Enantioselective Staudinger Synthesis
| Catalyst Type | Examples | Key Role |
| Chiral Nucleophilic Catalysts | Cinchona Alkaloids, Planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives | Activate ketene, control stereochemistry via umpolung mechanism |
| Chiral Lewis Acids | Various metal-ligand complexes | Coordinate to reactants, lower activation energy, direct stereochemistry |
| Chiral Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Activate ketene or imine, control stereochemistry |
[2+2] Cycloadditions Involving Olefins and Isocyanates
Beyond the ketene-imine cycloaddition, other [2+2] cycloaddition strategies exist for this compound synthesis. A notable example involves the reaction of isocyanates, particularly electrophilic ones like chlorosulfonyl isocyanate (CSI), with olefins ingentaconnect.compsu.educapes.gov.br.
This reaction proceeds via a [2+2] cycloaddition, forming a four-membered ring intermediate. The stereochemical outcome is generally stereospecific: (Z)-olefins yield cis-adducts, while (E)-olefins produce trans-adducts ingentaconnect.com. The regiochemistry is typically controlled by the electronic nature of the substituents on the olefin, with electron-donating groups favoring addition at a specific position ingentaconnect.com. The resulting cycloadducts, often N-sulfonyl or N-acyl azetidin-2-ones, can be further transformed, for instance, by deprotection of the sulfonyl group, to yield the desired this compound structures ingentaconnect.compsu.educapes.gov.br. This method is particularly useful for synthesizing β-lactam antibiotics and their precursors.
Compound List:
this compound (β-lactam)
Ketene
Imine
(E)-Imine
(Z)-Imine
cis-β-lactam
trans-β-lactam
Zwitterionic intermediate
Chlorosulfonyl isocyanate (CSI)
Olefins
Acid chlorides
Tertiary amines
α-Diazo carbonyl compounds
Chiral auxiliaries
Chiral catalysts
N-heterocyclic carbene (NHC)
Chiral Lewis acids
Cinchona alkaloids
4-(pyrrolidino)pyridine (PPY) derivative
Cyclization-Based Strategies for this compound Formation
Titanium(IV)-Mediated Coupling Reactions
Titanium(IV) reagents have emerged as powerful tools for mediating the synthesis of strained heterocyclic systems, including azetidines. One notable application involves the Ti(IV)-mediated coupling of oxime ethers with either alkyl Grignard reagents or terminal olefins to construct spirocyclic NH-azetidines rsc.orgresearchgate.netnih.gov. This methodology is proposed to proceed via a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is generated. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then undergoes insertion into the 1,2-dielectrophilic oxime ether. This process ultimately leads to the formation of the desired N-heterocyclic four-membered ring in a single step, yielding structurally diverse NH-azetidines in moderate yields researchgate.netnih.gov. Tetrakis(isopropoxy)titanium [Ti(Oi-Pr)₄] is often employed as the titanium source in these transformations researchgate.net.
Emerging and Specialized Synthetic Routes
Beyond traditional methods like the Staudinger reaction, several innovative and specialized synthetic routes have been developed to access this compound derivatives with enhanced efficiency, stereocontrol, or unique structural features.
Carbene Insertion Reactions
Carbene insertion reactions represent a versatile strategy for forming carbon-carbon or carbon-heteroatom bonds, and they have been effectively employed in the construction of azetidine (B1206935) rings. Rhodium-catalyzed carbene insertion into the N−H bond of diazoketones is one such approach, enabling the formation of the azetidine ring acs.org. Furthermore, rhodium(III) catalysis can facilitate C–H activation followed by carbene insertion and subsequent rearrangement sequences, as seen in the synthesis of spiro oxindolpyrrolone scaffolds rsc.org. Carbene transfer reactions, often followed by an intramolecular acs.orgscirp.org-Stevens rearrangement, provide a pathway for the one-carbon homologation of nitrogen-containing compounds, including the ring expansion of aziridines to azetidines nih.gov. Transition metal-catalyzed addition of carbenes across the alkene moiety of 2-azetines also offers a route to functionalized azetidines nih.gov. These methods leverage the high reactivity of carbenes to forge the strained four-membered ring.
Rearrangement of Heterocyclic Precursors
The rearrangement of pre-existing heterocyclic structures can serve as an efficient entry point to the this compound core. For instance, the thermal rearrangement of aziridines, which are three-membered nitrogen-containing heterocycles, can lead to the formation of azetidines through a ring-expansion process acs.org. These rearrangements often involve the cleavage and reformation of bonds within the precursor heterocycle, driven by the relief of strain or favorable electronic rearrangements, ultimately yielding the desired four-membered azetidine ring system.
Microwave-Assisted Synthesis Protocols
Table 1: Microwave-Assisted Synthesis of Azetidin-2-ones
| Reactants | Catalyst/Reagents | Conditions | Product Type | Typical Yield | Reaction Time |
| Aldimine + Chloroacetyl chloride | Al₂O₃/K₂CO₃ | Microwave irradiation, solvent-free | This compound derivatives | High | 3-4 minutes |
| Schiff bases (derived from triazolyl thiophene) | Chloroacetyl chloride, Et₃N | Microwave irradiation | This compound derivatives | Good | Reduced |
Photochemical Modifications of Azetidine-2-Carboxylic Acids
Photochemical transformations offer unique pathways for molecular construction, and they have been successfully applied to the modification of azetidine-2-carboxylic acids. Specifically, the direct photochemical modification of azetidine-2-carboxylic acids with alkenes has been developed to synthesize functionalized alkyl azetidines chemrxiv.orgchemrxiv.org. This methodology typically involves the use of a photocatalyst and a base under light irradiation. The reaction can be performed efficiently in both batch and flow modes, allowing for the preparation of these valuable building blocks on various scales, from milligrams to multigrams chemrxiv.orgchemrxiv.org. Optimization of reaction parameters such as the base, photocatalyst, and light wavelength is crucial for achieving high yields and selectivity chemrxiv.org.
Table 2: Photochemical Modification of Azetidine-2-Carboxylic Acids
| Starting Material | Reactant | Photocatalyst | Base | Conditions | Product Type | Scale |
| Azetidine-2-carboxylic acid derivative | Alkene | Specified | Specified | Light irradiation (batch or flow) | Alkyl azetidines | mg to multi-g |
| N-Boc azetidine-2-carboxylic acid | 4-vinylpyridine (B31050) | Specified | Specified | Optimized light irradiation, base, solvent | Alkyl azetidines | mg to multi-g |
Ugi-Adduct Cyclization Pathways for Spiro-Azetidin-2-ones
The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that can generate complex molecular scaffolds, including precursors for spirocyclic systems. In the context of this compound synthesis, Ugi adducts derived from the reaction of aldehydes (e.g., 2-chloro-3-formylquinolines), amines, carboxylic acids (e.g., 2-chloroacetic acid), and isocyanides have been employed rsc.orgnih.govacs.org. These Ugi adducts can then undergo intramolecular cyclization under basic conditions, typically involving sequential nucleophilic aromatic substitution (SNAr) and nucleophilic substitution (SN2) reactions acs.org. This cascade process leads to the formation of spirocyclic compounds, such as spiro-β-lactam-pyrroloquinolines or spirocyclic bis-β-lactams, often in moderate to high yields rsc.orgnih.govacs.org.
Table 3: Ugi-Adduct Cyclization for Spiro-Azetidin-2-ones
| Ugi-4CR Components | Cyclization Conditions | Product Type | Typical Yield |
| Aldehyde (e.g., 2-chloro-3-formylquinoline) + Amine + 2-chloroacetic acid + Isocyanide | Basic conditions | Spiro-β-lactam-pyrroloquinolines, Spirocyclic bis-β-lactams | Moderate to High |
Compound List:
this compound
β-lactam
Penicillin
Spirocyclic NH-azetidines
Oxime ethers
Alkyl Grignard reagents
Terminal olefins
Titanacyclopropane
1,2-aliphatic dianion
Tetrakis(isopropoxy)titanium [Ti(Oi-Pr)₄]
Diazoketones
Aziridines
Aldimines
Chloroacetyl chloride
Alumina (Al₂O₃)
Potassium carbonate (K₂CO₃)
Schiff bases
Triazolyl thiophene (B33073) derivatives
Azetidine-2-carboxylic acids
Alkenes
N-Boc azetidine-2-carboxylic acid
4-vinylpyridine
Ugi adducts
2-chloro-3-formylquinolines
Isocyanides
Spiro-β-lactam-pyrroloquinolines
Spirocyclic bis-β-lactams
Chemical Reactivity and Derivatization of the Azetidin 2 One Core
Ring-Opening Reactions and Mechanistic Pathways
The strained nature of the azetidin-2-one ring makes it susceptible to nucleophilic attack, primarily at the carbonyl carbon. This reactivity is fundamental to its role as a synthon. ontosight.aikhanacademy.org While the β-lactam ring itself can be opened by nucleophiles, specific derivatives, such as N-acyloxymethyl azetidin-2-ones, exhibit distinct hydrolysis pathways that primarily involve the ester functionality rather than the lactam core.
Nucleophilic Ring-Opening
In general, the electrophilic carbonyl carbon of the β-lactam ring is a prime target for nucleophilic attack. This attack leads to the cleavage of the amide bond within the ring, resulting in ring opening. For instance, in the context of β-lactam antibiotics like penicillin, the nucleophilic attack by water or enzymatic nucleophiles (e.g., serine in β-lactamases) on the carbonyl carbon initiates ring opening. khanacademy.orgfuturelearn.comrsc.orgnih.gov This reactivity is enhanced by the ring strain and the electronic properties of substituents.
Hydrolysis Mechanisms of N-Acyloxymethyl Azetidin-2-ones
A detailed investigation into the hydrolysis of N-acyloxymethyl azetidin-2-ones reveals that these reactions predominantly occur at the ester functional group, preserving the integrity of the this compound ring in the initial stages of degradation. nih.govresearchgate.netacs.orgacs.orgmolaid.com The mechanisms differ significantly depending on the pH of the environment.
In acidic conditions, the hydrolysis of N-acyloxymethyl azetidin-2-ones proceeds via a mechanism involving initial protonation. This protonation likely occurs at the β-lactam nitrogen atom, making the adjacent carbonyl carbon more electrophilic. This is followed by a rate-limiting alkyl C–O bond fission, leading to the formation of an exocyclic iminium ion. nih.govacs.orgacs.org Notably, azetidin-2-ones unsubstituted at the C-4 position exhibit acid-catalyzed hydrolysis rates that are approximately two orders of magnitude higher than other azetidin-2-ones that undergo direct β-lactam ring opening. acs.org The products of this pathway are typically N-hydroxymethylthis compound and the corresponding carboxylic acid. acs.org
Under basic conditions, the hydrolysis mechanism involves a rate-limiting nucleophilic attack by hydroxide (B78521) ions directly at the ester carbonyl carbon. nih.govacs.orgacs.org This pathway is sensitive to the electronic nature of the substituents present on the ester moiety. Electron-withdrawing groups on the ester function accelerate the rate of hydrolysis, as evidenced by a positive Hammett ρ value, indicating a transition state that benefits from electron withdrawal. acs.org For example, compounds with electron-withdrawing substituents in the ester moiety are hydrolyzed significantly faster than those with electron-donating groups. acs.org
The pH-independent hydrolysis pathway for N-acyloxymethyl azetidin-2-ones is characterized by a rate-limiting alkyl C–O fission. This process generates an exocyclic β-lactam iminium ion. nih.govresearchgate.netacs.orgacs.org Subsequent to its formation, this iminium ion is efficiently trapped by a water molecule. Crucially, the nucleophilic attack by water occurs at the exocyclic iminium carbon atom, rather than the β-lactam carbonyl carbon. nih.govresearchgate.netacs.orgacs.org This selective attack leads to the formation of N-hydroxymethylazetidin-2-ones, preserving the β-lactam ring structure. Computational studies using B3LYP/6-31+G(d) levels of theory support this proposed mechanism, indicating that water preferentially attacks the exocyclic carbon. nih.govacs.org
Transformations to Related Ring Systems
The reactivity of the this compound core extends to its conversion into other heterocyclic systems, most notably azetidines.
Reduction of Azetidin-2-ones to Azetidines
One of the most established methods for synthesizing azetidines involves the reduction of azetidin-2-ones acs.orgresearchgate.net. This transformation is widely employed due to the accessibility of β-lactams and the efficiency of the reduction process. Common reducing agents include diborane, lithium aluminum hydride (LiAlH₄), alanes, and catalytic hydrogenation with Raney nickel acs.orgresearchgate.net. These methods generally proceed with retention of stereochemistry at the ring carbons acs.org. For example, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄ provides a powerful route to stereodefined azetidines nih.gov. While generally effective, the presence of Lewis acids or strong reducing agents can sometimes lead to undesired ring-opening side reactions, particularly with electron-rich substituents rsc.org.
Table 3: Reduction of Azetidin-2-ones to Azetidines
| Starting Material | Reducing Agent(s) | Product Class | Key Features | Citation(s) |
| This compound | Diborane (B₂H₆) | Azetidines | Rapid, good yield, stereochemistry retained | acs.org |
| This compound | LiAlH₄ | Azetidines | Common, stereochemistry retained | acs.org |
| This compound | Alanes (e.g., in ether) | Azetidines | Efficient, stereochemistry retained | acs.org |
| This compound | Raney Nickel (catalytic hydrogenation) | Azetidines | Stereochemistry retained | acs.org |
| 4-(Haloalkyl)this compound | LiAlH₄ | Azetidines | Synthesis of stereodefined azetidines, potential aziridine (B145994) formation | nih.gov |
| β-Lactams | DIBAL-H, Chloroalanes | Azetidines | Convenient approach, potential for ring opening with Lewis acids/alanes | rsc.org |
Compound Name List
this compound
β-lactam
β-amino alcohol
β-amino acid
Peptides
Polyamines
Polyaminohydroxyl compounds
Azetidines
Azetidine-2-carboxylic acid
Polyoximic acid
Nitrogen-containing heterocycles
Acyclic compounds
β-Alanine (Homoglycine)
4-hydroxy-2-pyridinones
Oligopeptides
Peptidomimetics
Polyamino ethers
Aziridines
Diborane
Lithium aluminum hydride (LiAlH₄)
Raney Nickel
Alanes
DIBAL-H
Chloroalanes
N-Boc-β-lactams
N-substituted azetidin-2-ones
N-(4-methoxybenzyloxy)this compound
Lithium enolate
4-(haloalkyl)azetidin-2-ones
Conversion to CF3-Substituted Amines and Heterocyclic Systems (e.g., 1,3-Oxazinanes, Aziridines, 1,4-Dioxan-2-ones)
This compound building blocks, particularly those bearing a trifluoromethyl group, have been utilized to access a diverse array of CF3-substituted target structures. These conversions often involve strategic ring-opening or ring-transformation reactions.
Conversion to CF3-Substituted Amines: The this compound ring can be opened to yield functionalized aminopropane systems. This can be achieved through direct reductive ring opening or by first removing the carbonyl group to form azetidine (B1206935) intermediates, followed by their subsequent ring opening. For instance, 3-benzyloxy-4-trifluoromethyl-β-lactams can undergo hydrogenolysis of the benzylether, yielding 3-hydroxy-4-trifluoromethyl-β-lactams. These intermediates can then be further manipulated to access CF3-containing aminopropane derivatives. researchgate.net
Conversion to CF3-Substituted Heterocyclic Systems:
1,3-Oxazinanes and 1,3-Oxazinan-2-ones: 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, derived from 3-benzyloxy-β-lactams, have been employed as precursors for the construction of CF3-containing 1,3-oxazinanes and 1,3-oxazinan-2-ones. researchgate.netresearchgate.netugent.be These transformations leverage the reactivity of the this compound scaffold to build these six-membered heterocyclic systems.
Aziridines: this compound derivatives can be transformed into CF3-substituted aziridines through ring-contraction protocols. This often involves the intermediacy of 3-chloro-β-lactam structures. researchgate.net For example, 3-benzyloxy-4-trifluoromethyl-β-lactams, after hydrogenolysis to the corresponding 3-hydroxy derivatives, can be converted to 3-chloro-4-trifluoromethyl-β-lactam building blocks, which are then utilized for the synthesis of CF3-containing aziridines. researchgate.net
1,4-Dioxan-2-ones: The synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones has been achieved from 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones. This process involves the intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates. researchgate.netst-andrews.ac.uk
Research Findings and Methodologies:
The synthetic utility of 4-(trifluoromethyl)this compound building blocks has been extensively explored. These β-lactam synthons provide a convenient entry point into trifluoromethylated scaffolds, serving as valuable intermediates for a variety of CF3-functionalized target structures. researchgate.netugent.beugent.becore.ac.uk
A key strategy involves the preparation of 3-benzyloxy-4-trifluoromethyl-β-lactams, which are then converted into 3-chloro-4-trifluoromethyl-β-lactam building blocks. These chlorinated intermediates are versatile precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, and aziridines. researchgate.net
Furthermore, the 3-hydroxy-4-trifluoromethyl-β-lactams, obtained via hydrogenolysis, serve as substrates for synthesizing CF3-containing ring-rearranged products. This includes aziridines through a ring-contraction pathway and dioxan-2-ones via initial O-allylation. researchgate.net
Data Table: Transformations of this compound Derivatives to CF3-Substituted Systems
| Starting Material (this compound Derivative) | Transformation/Reagent | Target CF3-Substituted Product Class | Key Intermediate | Outcome/Yield (Representative) | Citation(s) |
| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Hydrogenolysis | 3-Hydroxy-4-trifluoromethyl-β-lactam | N/A | N/A | researchgate.net |
| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Conversion to 3-chloro-β-lactam | CF3-containing Aminopropanes, 1,3-Oxazinanes, Aziridines | 3-Chloro-4-trifluoromethyl-β-lactam | N/A | researchgate.net |
| 3-Hydroxy-4-trifluoromethyl-β-lactam | Intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates | 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones | 3-(2-hydroxyethoxy)-β-lactam intermediate | N/A | researchgate.netst-andrews.ac.uk |
| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Hydrogenolysis, then ring contraction protocol | CF3-substituted Aziridines | 3-Chloro-β-lactam | N/A | researchgate.net |
| 3-Hydroxy-4-trifluoromethyl-β-lactam | O-allylation, then further transformation | CF3-substituted 1,4-Dioxan-2-ones | N/A | N/A | researchgate.net |
Structure Activity Relationship Sar and Derivative Design
Design Principles for Azetidin-2-one Analogues
The design of this compound analogues is guided by several key principles aimed at optimizing their interaction with biological targets. Ligand-based and structure-based approaches are effectively employed to establish correlations between a molecule's structure and its biological activity. researchgate.netingentaconnect.com For instance, in designing this compound derivatives as tubulin polymerization inhibitors, molecular docking studies have been used to identify crucial interactions within the colchicine (B1669291) binding site on β-tubulin. researchgate.netingentaconnect.com
A fundamental design consideration is the strategic placement of various substituents on the this compound core. The nature, size, and electronic properties of these substituents can profoundly influence the compound's biological efficacy. For example, the introduction of electron-withdrawing groups has been shown to enhance the antimicrobial activity of certain derivatives. nih.gov The conformational rigidity of the β-lactam ring, combined with the specific spatial arrangement of its substituents, dictates the molecule's ability to bind to its target. nih.gov
Another key principle involves modifying the core structure itself, such as by fusing it with other heterocyclic rings or creating spirocyclic systems. This approach aims to explore new chemical space, enhance binding affinity, and potentially introduce novel mechanisms of action. rsc.orgnih.gov The underlying principle is that retaining the core functional groups of a known drug while altering its conformation can lead to new analogues with comparable safety but potentially different or improved biological activity. researchgate.net
Impact of Substitution Patterns on Biological Efficacy
The biological activity of this compound derivatives is highly dependent on the substitution pattern around the β-lactam ring. The positions available for substitution—N1, C3, and C4—offer a rich landscape for chemical modification to modulate pharmacological properties.
Regioselective functionalization allows for the precise placement of substituents at specific positions on the this compound ring, which is critical for optimizing biological activity. The ability to control where a functional group is introduced enables the fine-tuning of interactions with a biological target. For instance, in a series of thrombin inhibitors, a substituent at the C4 position was found to be essential for good inhibitory properties. nih.gov
The nature of the substituent on the nitrogen atom (N1) can direct the regioselectivity of subsequent reactions. Studies on 2-arylazetidines have shown that the N-substituent can switch the site of lithiation between the ortho-position of the aryl ring and the α-benzylic position, allowing for controlled functionalization. rsc.orgtib.eu This control is crucial for systematically exploring the SAR of different substitution patterns. For example, acetylation of the β-lactam nitrogen in a 4-phenethyl derivative significantly enhanced its efficacy as a time-dependent inhibitor of thrombin. nih.gov
Chirality plays a pivotal role in the biological activity of this compound derivatives. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. nih.gov A stereoisomer with a high pharmacological activity is known as a eutomer, while its less active counterpart is the distomer. nih.gov
The relative stereochemistry of substituents at the C3 and C4 positions is particularly important. For this compound-based thrombin inhibitors, a trans relationship between the C3 and C4 substituents was found to be superior to a cis disposition for activity. nih.gov Similarly, in the synthesis of certain alkaloid-type azetidines, reactions can be controlled to form the trans geometry between substituents at positions 2 and 3 regio- and diastereoselectively. acs.org The synthesis of enantiomerically pure C2-substituted azetidines, which are less common than C3-substituted ones, is an area of active research due to their potential as components of biologically active molecules and as chiral synthetic intermediates. acs.orgnih.gov
Table 1: Influence of Stereochemistry on Thrombin Inhibition A data table summarizing the impact of cis/trans isomerism on the activity of this compound derivatives as thrombin inhibitors.
| Stereoisomer Relationship (C3/C4) | Relative Activity | Source |
|---|---|---|
| trans | Superior | nih.gov |
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance biological properties. nih.gov Introducing fluorinated moieties into the this compound scaffold can significantly impact its efficacy. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.
For example, in the synthesis of certain this compound derivatives, the presence of a 3-fluoro-4-chloro aniline (B41778) moiety was a key component in generating compounds with promising antitubercular and significant antibacterial and antifungal activities. manipal.edu The strategic placement of fluorine atoms can lead to more potent and effective therapeutic agents.
Fusing the this compound ring with other heterocyclic systems is a powerful strategy for creating hybrid molecules with novel or enhanced biological activities. This approach combines the pharmacophoric features of the β-lactam with those of other biologically active scaffolds.
Pyrazoline : The fusion of this compound with a pyrazoline ring has led to the discovery of compounds with remarkable anti-HIV and antiplasmodial properties. researchgate.net
Oxadiazole and Thiadiazole : These five-membered heterocycles are known for a broad range of pharmacological activities. nih.govmdpi.commdpi.com this compound derivatives incorporating a 1,3,4-thiadiazole (B1197879) nucleus have demonstrated good antibacterial, antifungal, and anti-tubercular activity. nih.gov Similarly, quinoline-linked 1,3,4-oxadiazoles with an this compound moiety have been synthesized and evaluated for antimicrobial activity. researchgate.net
Quinoline (B57606) : The quinoline nucleus is a privileged scaffold in medicinal chemistry. researchgate.net Quinoline-based hybrid molecules that include the this compound moiety have shown promise in addressing multiple disease targets. researchgate.net
Coumarin (B35378) : Coumarins are a class of natural and synthetic compounds with diverse therapeutic applications, including antimicrobial and anticancer activities. nih.gov Fusing the this compound ring with a coumarin scaffold can generate compounds with interesting biological profiles.
Table 2: Biological Activities of this compound Fused Heterocycles An interactive data table showcasing biological activities of this compound fused with various heterocyclic systems.
| Fused Heterocycle | Reported Biological Activity | Source(s) |
|---|---|---|
| Pyrazoline | Anti-HIV, Antiplasmodial | researchgate.net |
| 1,3,4-Thiadiazole | Antibacterial, Antifungal, Anti-tubercular | nih.gov |
| 1,3,4-Oxadiazole | Antimicrobial | researchgate.net |
| Quinoline | Broad therapeutic potential | researchgate.net |
Di-substituted azetidin-2-ones, where multiple positions on the ring are functionalized, allow for a more complex and three-dimensional presentation of pharmacophoric groups. For instance, diphenyl-azetidin-2-one scaffolds have been investigated as dual inhibitors of histone deacetylases (HDAC6/HDAC8), showing nanomolar potency. unisi.it The specific arrangement of these substituents, such as a trans configuration between phenyl rings at C3 and C4, is crucial for activity. unisi.it
Spirocyclic azetidin-2-ones, where one of the ring carbons is part of another ring system, have received special attention due to their inherent rigidity and unique three-dimensional geometry. rsc.orgnih.gov This structural constraint can lead to higher binding affinity by reducing the conformational entropy penalty upon binding to a target. nih.gov Spirocyclic β-lactams have demonstrated a wide range of biological activities, including:
Antibacterial and antifungal properties rsc.org
Cholesterol absorption inhibition rsc.org
Antiviral and antimalarial efficacy researchgate.net
Anticancer and antitumor activity researchgate.net
For example, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown both antibacterial and antifungal activities. rsc.orgnih.gov Furthermore, novel spirocyclic systems containing an azetidine (B1206935) moiety have displayed remarkable activity against Mycobacterium tuberculosis. mdpi.com
Pharmacological and Biological Research of Azetidin 2 One Derivatives
Antimicrobial Spectrum and Mechanisms of Action
Azetidin-2-one derivatives have been extensively investigated for their potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacterial and fungal pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Numerous studies have reported significant antibacterial activity for synthesized this compound derivatives against both Gram-positive and Gram-negative bacteria. Compounds often demonstrate efficacy comparable to or exceeding that of established antibiotics like ampicillin (B1664943), amoxicillin-clavulanate, or streptomycin (B1217042) scispace.comnih.govnih.govnih.gov. The presence of electron-withdrawing groups on the this compound scaffold has been correlated with enhanced activity scispace.com.
Specific derivatives have shown notable potency:
Compounds 5d, 5e, 5f, 5h, 5i, and 5j exhibited antibacterial activity similar to or better than ampicillin scispace.com.
Azetidinone compounds designated [IV]c, [IV]d, [IV]e, and [IV]f demonstrated superior activity against Escherichia coli and Staphylococcus aureus compared to amoxicillin-clavulanate nih.gov.
Derivatives 2e and 2j were particularly potent against E. coli and S. aureus, while 2a and 2c showed good activity against S. pyogenus x-mol.net.
Compounds 7a-j displayed interesting antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes nih.gov.
Compounds 7B and 7G showed potential antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 3.12 µg/ml nih.gov.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound(s) | Gram-Positive Strain(s) | MIC (µg/mL) | Gram-Negative Strain(s) | MIC (µg/mL) | Reference Standard | Reference |
| 5d, 5e, 5f, 5h, 5i, 5j | Staphylococcus aureus (implied) | Comparable/Better | Escherichia coli (implied) | Comparable/Better | Ampicillin | scispace.com |
| [IV]c, [IV]d, [IV]e, [IV]f | Staphylococcus aurous | Not specified | Escherichia coli | Not specified | Amoxicillin-clavulanate | nih.gov |
| 2e, 2j | Staphylococcus aureus | Superior activity | Escherichia coli | Superior activity | Not specified | x-mol.net |
| 2a, 2c | Staphylococcus pyogenus | Good activity | Not specified | Not specified | Not specified | x-mol.net |
| 7B, 7G | Staphylococcus aureus (implied) | Not specified | Escherichia coli (implied) | Not specified | Not specified | nih.gov |
| 1d | Staphylococcus aureus | Good activity | Escherichia coli | Activity noted | Not specified | nih.gov |
| 1a | Staphylococcus aureus (implied) | Not specified | Pseudomonas aeruginosa | Activity noted | Not specified | nih.gov |
| 7a-j | Staphylococcus aureus, Streptococcus pyogenes | Interesting activity | Escherichia coli, Pseudomonas aeruginosa | Interesting activity | Not specified | nih.gov |
| 4a-e | Staphylococcus aureus, Bacillus subtilis | Inhibitory activity | Escherichia coli | Inhibitory activity | Streptomycin | scirp.org |
Antifungal Efficacy
This compound derivatives have also demonstrated significant antifungal properties against various pathogenic fungi. Compounds incorporating specific structural features, such as those with a 4-chlorophenyl linkage, have shown particular effectiveness x-mol.net.
Compounds 2c and 2g were noted as particularly effective against Candida albicans x-mol.net.
A series of azetidin-2-ones (3(A-L)) exhibited potent antifungal activity against Aspergillus niger and Aspergillus flavus benthamopen.com.
Derivatives 5a-j and 6a-h showed promising antifungal activity against Aspergillus niger, Candida albicans, Candida tropicalis, Trichophyton rubrum, and Trichophyton mentagrophytes connectjournals.com.
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound(s) | Fungal Strain(s) | Activity | Reference Standard | Reference |
| 2c, 2g | Candida albicans | Particularly effective | Not specified | x-mol.net |
| 3(A-L) | Aspergillus niger, Aspergillus flavus | Potent activity | Not specified | benthamopen.com |
| 5a-j, 6a-h | Aspergillus niger, Candida albicans, Candida tropicalis, Trichophyton rubrum, Trichophyton mentagrophytes | Promising activity | Not specified | connectjournals.com |
| AZT b2-AZT g2 | Candida albicans | Moderate to good activity | Ketoconazole | nih.govsemanticscholar.org |
Antitubercular Potential
The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred research into novel therapeutic agents, including this compound derivatives. Several studies have reported promising antitubercular activity against Mycobacterium tuberculosis.
Trihydroxy benzamido this compound derivatives, specifically compounds 3f, 3g, 3k, and 3o, demonstrated antitubercular activity with MIC values comparable to isoniazid (B1672263) bioline.org.br.
3-nitro and 4-methoxy benzaldehyde (B42025) analogues of azetidinone derivatives showed good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain scispace.com.
Compounds 6a and 6e were identified as the most potent against INH-resistant M. tuberculosis H37Rv, with an MIC of 100 µg/ml ajrconline.org.
Compounds 7B and 7G exhibited potential antitubercular activity with MICs of 3.12 µg/ml nih.gov.
While β-lactams are not typically first-line TB drugs due to suboptimal activity, their combination with β-lactamase inhibitors is being revisited and shows promise, particularly against resistant strains nih.govnih.govrjptonline.orgbiorxiv.org.
Table 3: Antitubercular Activity of Selected this compound Derivatives
| Compound(s) | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference Standard | Reference |
| 3f, 3g, 3k, 3o | M. tuberculosis | 0.76, 0.57, 0.62, 0.83 | Isoniazid | bioline.org.br |
| 3-nitro & 4-methoxy benzaldehyde analogues | M. tuberculosis H37RV | Good activity | Not specified | scispace.com |
| 6a, 6e | INH resistant M. tuberculosis H37Rv | 100 | Not specified | ajrconline.org |
| 7B, 7G | Mycobacterium tuberculosis | 3.12 | Not specified | nih.gov |
Anti-β-Lactamase Activity
A significant mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring. Certain azetidinone derivatives have been developed as potent inhibitors of these enzymes nih.govgoogle.comresearchgate.netohiolink.eduwipo.int. These inhibitors can be co-administered with β-lactam antibiotics to restore or enhance their efficacy against β-lactamase-producing bacteria google.com. For instance, 2-oxo-1-azetidine sulfonic acid derivatives are recognized as potent inhibitors of bacterial β-lactamases, particularly Class C enzymes google.comwipo.int.
Antineoplastic and Antiproliferative Investigations
This compound derivatives have emerged as promising candidates in cancer chemotherapy, primarily due to their ability to interfere with microtubule dynamics.
Inhibition of Tubulin Polymerization
Many this compound derivatives function as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division. These compounds often interact with the colchicine-binding site on tubulin, leading to cell cycle arrest, apoptosis, and disruption of microtubule organization nih.govx-mol.netmdpi.comnih.govtudublin.ienih.gov.
Compound 9q demonstrated potent activity against MCF-7 breast cancer cells (IC50 = 8 nM) and inhibited tubulin polymerization, causing G2/M phase arrest and apoptosis nih.govmdpi.comnih.gov.
Compound B7c showed potent antiproliferative activity (IC50 0.16-0.40 μM) and inhibited tubulin polymerization nih.gov.
The chiral fluorinated this compound, compound 18, exhibited significant antitumour activity with IC50 values ranging from 1.0 to 3.6 nM against various cancer cell lines x-mol.net.
Compound 10n displayed potent activity in MCF-7 cells (IC50 = 0.0175 μM) and inhibited tubulin polymerization, leading to G2/M phase cell cycle arrest mdpi.com.
Compounds 28 and 29 showed potent antiproliferative activity in MCF-7 cells, with compound 28 inhibiting tubulin polymerization with an IC50 of 1.37 μM tudublin.ie.
These derivatives often mimic the structural features of known tubulin inhibitors like Combretastatin A-4 (CA-4), with the this compound ring providing a rigid scaffold that can enhance stability and potency nih.govmdpi.comnih.govtudublin.ie.
Table 4: Antiproliferative and Tubulin Polymerization Inhibition Activity of Selected this compound Derivatives
| Compound(s) | Cancer Cell Line(s) | IC50 (nM or µM) | Target/Mechanism | Reference |
| 9q | MCF-7 | 8 nM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | nih.govmdpi.comnih.gov |
| B7c | Human cancer cell lines | 0.16-0.40 µM | Tubulin polymerization inhibition | nih.gov |
| 18 | Cancer cell lines | 1.0-3.6 nM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | x-mol.net |
| 10n | MCF-7 | 17.5 nM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | mdpi.com |
| 28 | MCF-7 | 7 nM | Tubulin polymerization inhibition | tudublin.ie |
| 29 | MCF-7 | 10 nM | Tubulin polymerization inhibition | tudublin.ie |
| 46 | MCF-7, HT-29 | 22 nM (MCF-7), 3 nM (HT-29) | Tubulin binding, inhibition of assembly | nih.gov |
| 6C | SiHa, B16F10 | Higher potency than colchicine (B1669291) | Tubulin interaction, Apoptosis | oncotarget.com |
Other Therapeutic Explorations
Antidiabetic Activity
This compound derivatives have emerged as promising candidates for managing diabetes mellitus. Studies have indicated that certain tetrasubstituted monocyclic β-lactams can help control diabetic hypercholesterolemia, a common comorbidity nih.gov. Research involving novel β-lactams has shown potent α-glucosidase inhibitory activity, which is crucial for regulating postprandial hyperglycemia in type 2 diabetes rsc.org. Specifically, compounds B8 and B9 demonstrated significant α-glucosidase inhibition, with IC50 values of 3.33 μM and 2.21 μM, respectively, outperforming the standard drug acarbose (B1664774) rsc.org. Furthermore, these compounds, along with others in the series (B12–B14), exhibited a notable reduction in blood sugar levels compared to glibenclamide rsc.org.
In studies using streptozotocin (B1681764) (STZ)-induced diabetic models, specific azetidinone derivatives, such as AD1 and AD5, displayed significant antidiabetic activity by effectively lowering blood glucose levels and reducing obesity in rats pnrjournal.com. Similarly, other monocyclic β-lactam compounds have shown anti-hyperglycemic effects by reducing serum glucose levels and increasing liver glycogen (B147801) content, suggesting improved glucose utilization nih.govresearchgate.net. Derivatives incorporating a pyrazole (B372694) moiety have also shown remarkable anti-diabetic potency, with three compounds exhibiting significant effects in anti-hyperglycemic evaluations scielo.brscielo.br.
Table 1: Selected this compound Derivatives with Antidiabetic Activity
| Compound/Series | Target Activity / Observation | Key Finding | Reference |
| B8, B9 | α-Glucosidase inhibition | Potent inhibitors (IC50: 3.33 μM for B8, 2.21 μM for B9); higher efficacy than acarbose. | rsc.org |
| B8, B9, B12–B14 | Antihyperglycemic effect (in vivo) | Showed higher percentage decrease in blood sugar compared to glibenclamide. | rsc.org |
| AD1, AD5 | Antidiabetic activity (STZ-induced diabetes in rats) | Significant activity, lowering Blood Sugar Levels (BSL) and obesity. | pnrjournal.com |
| 5a–5o | Anti-hyperglycemic activity (alloxan-induced diabetes in rats) | Significantly lowered serum glucose levels and increased liver glycogen contents. | nih.govresearchgate.net |
| Pyrazole-based derivatives | Anti-diabetic potency | Three compounds demonstrated remarkable anti-diabetic potency. | scielo.brscielo.br |
Antiviral Applications (e.g., Inhibition of Viral Enzymes)
The this compound scaffold has garnered attention for its potential in antiviral therapies, particularly in inhibiting enzymes critical for viral replication. β-lactams are being explored as inhibitors of viral nucleophilic serine and cysteine proteases, including those of SARS-CoV-2 acs.orgmdpi.comresearchgate.netresearchgate.net. Research has shown that penicillin derivatives can act as potent inhibitors of the SARS-CoV-2 main protease (Mpro) acs.org. Spirocyclic β-lactams have demonstrated significant anti-HIV activity, with one compound exhibiting an IC50 of 13 ± 9.59 nM against HIV-1 and HIV-2 mdpi.com. Peptide-β-lactams have also been identified as inhibitors of the NS2BNS3 protease, essential for Dengue and West Nile virus replication, with IC50 values in the low micromolar range mdpi.com.
Furthermore, this compound derivatives have shown activity against human cytomegalovirus (HCMV) protease nih.govacs.org. Specific derivatives, such as trans-11f, displayed moderate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM, outperforming the reference drug ribavirin (B1680618) nih.gov. This compound also showed activity against cytomegalovirus AD-169 nih.gov. Other studies have reported that substituted phenyl azetidine-2-one sulphonyl derivatives exhibit weak antiviral activity against a range of viruses, including Human Coronavirus (229E) researchgate.netnih.gov.
Table 2: this compound Derivatives with Antiviral Activity
| Compound/Derivative | Target Virus/Enzyme | Key Finding (e.g., EC50, IC50) | Reference |
| Penicillin derivatives | SARS-CoV-2 main protease (Mpro) | Potent inhibitors, suggesting potential for therapeutic development. | acs.org |
| Spirocyclic β-lactam (BSS-730A) | HIV-1 and HIV-2 replication | Inhibited replication with an IC50 of 13 ± 9.59 nM. | mdpi.com |
| Peptide-β-lactams | NS2BNS3 protease (Dengue/West Nile virus) | Inhibited protease activity with IC50 values in the low micromolar range (1.9–2.8 μM). | mdpi.com |
| Azetidinone trans-11f | Human Coronavirus (229E) | EC50 = 45 µM (approx. 2.5-fold more potent than ribavirin). | nih.gov |
| Azetidinone cis-11f | Influenza A virus H1N1 | EC50 = 12 µM (visual CPE score) / 8.3 µM (TMS score). | nih.gov |
| Azetidinone trans-11f | Cytomegalovirus AD-169 | EC50 = 54.69 µM. | nih.gov |
| Substituted phenyl azetidine-2-one sulphonyl derivatives | Human Coronavirus (229E), Vaccinia, Reovirus-1, etc. | Showed weak antiviral activity against tested viruses. | researchgate.netnih.gov |
Antioxidant Effects
The antioxidant properties of this compound derivatives have been extensively investigated, particularly those derived from ferulic acid. These compounds have demonstrated significant free radical scavenging activity, often exceeding that of the parent ferulic acid and showing comparable efficacy to ascorbic acid, a well-known antioxidant mdpi.comfarmaciajournal.comfarmaciajournal.comresearchgate.net. Assays such as DPPH and ABTS.+ radical scavenging have revealed that the this compound moiety can enhance antioxidant potential mdpi.comfarmaciajournal.comfarmaciajournal.comresearchgate.net.
Specific ferulic acid derivatives, like compound 1e (R = 4-F), were found to be particularly potent, exhibiting antioxidant effects more intense than ferulic acid and comparable to ascorbic acid farmaciajournal.com. Its ABTS.+ radical scavenging activity had an EC50 of 6.05 ± 0.02 µg/mL farmaciajournal.com. Other derivatives, such as 1d and 1f, also showed good activity with EC50 values of 7.23 ± 0.05 µg/mL and 10.17 ± 0.04 µg/mL, respectively farmaciajournal.com. Beyond ferulic acid derivatives, other synthesized azetidinone compounds, like Va and Vb, displayed effective antioxidant activity with EC50 values of 31.4 µg/ml and 28.1 µg/ml, respectively bepls.com. The presence of the lactam ring itself may contribute to these enhanced free radical scavenging capabilities farmaciajournal.com.
Table 3: this compound Derivatives with Antioxidant Activity
| Compound/Series | Assay Type / Observation | Key Finding (e.g., EC50) | Reference |
| Ferulic acid this compound derivatives (1a-f) | DPPH and ABTS.+ radical scavenging | Showed good antioxidant activity, often exceeding ferulic acid and comparable to ascorbic acid. | mdpi.comfarmaciajournal.comfarmaciajournal.comresearchgate.net |
| Compound 1e (R = 4-F) | ABTS.+ radical scavenging | EC50 = 6.05 ± 0.02 µg/mL (more intense than ferulic acid, comparable to ascorbic acid). | farmaciajournal.com |
| Compound 1d | ABTS.+ radical scavenging | EC50 = 7.23 ± 0.05 µg/mL. | farmaciajournal.com |
| Compound 1f | ABTS.+ radical scavenging | EC50 = 10.17 ± 0.04 µg/mL. | farmaciajournal.com |
| Azetidinone derivatives (Va-Vk) | Antioxidant activity (DPPH method) | Compound Va: EC50 = 31.4 µg/ml; Compound Vb: EC50 = 28.1 µg/ml. | bepls.com |
Antipyretic Activity
While the broader pharmacological profile of this compound derivatives includes anti-inflammatory and analgesic properties, specific research detailing their antipyretic activity is less prominent in the reviewed literature. Some studies have evaluated derivatives for antipyretic effects, but detailed findings or specific compound data related to fever reduction were not extensively provided in the available snippets jgtps.com.
Enzyme Inhibition (e.g., Chymase, PLA2)
This compound derivatives are recognized for their ability to inhibit a variety of enzymes, including chymase and Phospholipase A2 (PLA2) researchgate.netmdpi.comjgtps.commedwinpublishers.comiipseries.orgscielo.br. These compounds have demonstrated inhibitory activity against human chymase, a serine protease implicated in inflammation mdpi.comiipseries.org. One specific derivative, a 3-benzylazetidinone compound, showed remarkable efficacy against human chymase with a very low IC50 value of 0.46 nM iipseries.org.
Research has also focused on this compound derivatives as inhibitors of PLA2 medwinpublishers.comresearchgate.netbenthamdirect.comingentaconnect.com. These compounds have been reported as effective PLA2 inhibitors and possess potential anti-inflammatory properties researchgate.netbenthamdirect.comingentaconnect.com. Furthermore, the this compound scaffold is known to inhibit other enzymes such as human tryptase, thrombin, leukocyte elastase, and human cytomegalovirus protease jgtps.comscielo.br. Compounds designed as inhibitors of Lp-PLA2 have also been identified, suggesting potential therapeutic applications in conditions like atherosclerosis google.com. The β-lactam ring's ability to act as an acylating agent extends its inhibitory potential to various serine and cysteine enzymes mdpi.com.
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the azetidin-2-one moiety. These studies provide a deep understanding of the molecule's stability, electron distribution, and reactive sites.
A suite of computational tools is often employed to investigate the electronic characteristics of this compound and its derivatives. While studies on the parent molecule are foundational, much research applies these methods to more complex derivatives to understand how substitutions affect the ring's properties.
Density Functional Theory (DFT) is a primary method used to determine the optimized molecular geometry, including bond lengths and angles, and to calculate the energies of molecular orbitals. mdpi.comdergipark.org.tr DFT calculations are crucial for obtaining the ground-state electronic structure, which is the starting point for many other analyses. mdpi.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT that indicates the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr
Molecular Electrostatic Potential (MEP) mapping is used to visualize the electrostatic potential on the electron density surface. dergipark.org.trnih.gov This analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering insights into its intermolecular interactions and reactive sites. dergipark.org.trtandfonline.com In derivatives, the most electrophilic sites are often located around hydrogen atoms of hydroxyl groups, while nucleophilic regions are concentrated near oxygen atoms. dergipark.org.tr
Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecular system. mdpi.comnih.gov This is particularly useful for understanding the stability of different conformations and the nature of intermolecular bonding. nih.gov
Electron Localization Function (ELF) analysis provides a measure of electron localization in a molecule, clearly distinguishing core, bonding, and non-bonding electrons. nih.gov ELF maps reveal the nature of chemical bonds; for example, higher electron concentration is typically found in the regions of covalent bonds. tandfonline.com
Advanced computational studies on related heterocyclic compounds like diazepine (B8756704) and oxazepine sulfonamides have utilized this combination of DFT, MEP, RDG, and ELF analyses to thoroughly understand electronic distribution and molecular interactions, demonstrating the power of these methods. nih.gov
The stability of the strained four-membered ring of this compound is a critical aspect of its chemistry. Theoretical calculations are used to explore its structural integrity and the energy landscapes of its various electronic states.
DFT calculations have been employed to investigate the ring-splitting of this compound radical anions. researchgate.net These studies calculate the energy barriers associated with the cleavage of different bonds within the ring, such as the N–C4 or C3–C4 bonds. researchgate.net The preference for β-cleavage in the radical anion, as opposed to the α-cleavage observed in neutral excited states, is supported by these theoretical calculations of the transition state energies. researchgate.net This demonstrates how computational methods can rationalize and predict reaction pathways based on structural stability. researchgate.net
The energy gap between the first excited singlet (S₁) and triplet (T₁) states (ΔE_ST) is a crucial property that governs the photophysical behavior of a molecule. nih.gov Calculations of this gap, often performed using Time-Dependent Density Functional Theory (TD-DFT), help in understanding whether a molecule is likely to be fluorescent or phosphorescent. nih.gov While specific ΔE_ST calculations for the parent this compound are not widely reported, such analyses are standard for organic chromophores. nih.gov For many organic molecules, a negative ΔE_ST value indicates that the singlet state is more stable. acs.org The calculation of singlet and triplet states is particularly important for understanding the reactivity of intermediates like carbenes, where the energy gap can be large. acs.org
Molecular Modeling for Drug Discovery
Molecular modeling techniques are indispensable in modern drug discovery for designing and evaluating new therapeutic agents based on the this compound scaffold.
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rjptonline.org This technique is widely used to screen virtual libraries of this compound derivatives against various biological targets to identify potential drug candidates. chemisgroup.us Docking studies have shown that these derivatives can interact with a range of important enzymes and receptors.
Key findings from docking studies on this compound derivatives include:
EGFR Inhibitors: Novel this compound derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR). Several compounds, such as A-2 and A-8, showed higher fitness scores than the reference drug erlotinib, indicating strong binding potential. dergipark.org.trscribd.comdergipark.org.tr
Antitubercular Agents: Derivatives have been docked against the Enoyl-acyl carrier protein (enoyl-ACP) reductase, a key enzyme in Mycobacterium tuberculosis. rjptonline.org Other studies targeted the same pathogen by docking benzimidazole-thiadiazole-azetidinone hybrids against the Enoyl-[acyl-carrier-protein] reductase (PDB: 4COD), with some compounds showing strong interactions. rjptonline.org
Anticancer Agents: this compound derivatives have been studied as tubulin polymerization inhibitors by docking them into the colchicine (B1669291) binding site of β-tubulin. chemisgroup.usnih.gov These simulations revealed important interactions with residues like Cys241 and Val318. chemisgroup.us
Antiviral Agents: A derivative, this compound-3, 3-dimethyl-4-(1-aminoethyl), was identified through molecular docking as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), interacting with key catalytic residues like His41, Ser144, and Cys145. mdpi.com
Antibacterial Agents: Benzimidazole-based azetidin-2-ones were docked against the enzyme transpeptidase, a classic target for β-lactam antibiotics. The results showed that the oxygen of the this compound ring forms a hydrogen bond with a serine residue (Ser409) in the active site. tandfonline.com
| Target Protein | Therapeutic Area | Key Interacting Residues | Source |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Anti-proliferative | Not specified, but high fitness scores noted | dergipark.org.trscribd.comdergipark.org.tr |
| β-tubulin (Colchicine site) | Anticancer | Cys241, Val318 | chemisgroup.us |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral | His41, Ser144, Cys145 | mdpi.com |
| Transpeptidase | Antibacterial | Ser409 | tandfonline.com |
| Enoyl-[acyl-carrier-protein] reductase | Antitubercular | Not specified, but good interaction score noted | rjptonline.org |
| Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) | Antimalarial | Not specified | nih.gov |
Molecular dynamics (MD) simulations are performed to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex predicted by docking.
An MD simulation of an this compound derivative (compound A-2) complexed with EGFR was conducted for 50 nanoseconds. dergipark.org.trresearchgate.net Analysis of the Root Mean Square Deviation (RMSD) showed that the complex stabilized after approximately 13 ns, indicating a stable binding mode. researchgate.net The Root Mean Square Fluctuation (RMSF) analysis identified which protein residues fluctuated more, revealing that the interactions were predominantly in stable regions of the protein. dergipark.org.trresearchgate.net
Similarly, MD simulations were used to confirm the stability of an this compound derivative docked with the SARS-CoV-2 Mpro. mdpi.com The analysis of RMSD, RMSF, and solvent-accessible surface area (SASA) confirmed the rigidity and stability of the ligand-protein complex. mdpi.com
Predicting the ADME properties of a compound is critical in the early stages of drug discovery to assess its potential drug-likeness and pharmacokinetic profile. nih.gov Poor ADME properties are a major cause of drug failure. nih.gov Various in-silico tools are used to predict these characteristics for this compound derivatives.
The Swiss-ADME online tool has been used to evaluate this compound derivatives designed as EGFR inhibitors. dergipark.org.trresearchgate.net These studies confirmed that the designed compounds satisfied Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.net The BOILED-Egg graphical model, a feature of Swiss-ADME, was used to predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. dergipark.org.trresearchgate.net The results indicated high GI absorption for the proposed ligands. researchgate.net
In another study on azetidine-2-carbonitriles, SwissADME was used to predict properties such as skin permeability, the number of rotatable bonds, and total polar surface area (TPSA). nih.gov
The QikProp tool was used to determine the physiochemical properties of benzimidazole-thiadiazolyl-azetidinone derivatives, showing that the compounds were within the prescribed limits for properties like the hydrophobic and hydrophilic components of the solvent-accessible surface area. rjptonline.org
| Compound | Molecular Weight (g/mol) | H-Bond Acceptors | H-Bond Donors | GI Absorption | BBB Permeant | Lipinski Violations | Source |
|---|---|---|---|---|---|---|---|
| A-1 | 303.79 | 2 | 0 | High | Yes | 0 | researchgate.net |
| A-2 | 379.88 | 2 | 0 | High | Yes | 0 | researchgate.net |
| A-3 | 289.76 | 2 | 1 | High | Yes | 0 | researchgate.net |
Bioactivity and Physicochemical Property Prediction (e.g., PASS, pkCSM)
In silico tools have become indispensable in modern drug discovery, enabling the prediction of biological activity and pharmacokinetic profiles of chemical compounds before their synthesis. Software like PASS (Prediction of Activity Spectra for Substances) and web servers such as pkCSM provide crucial preliminary data on the potential therapeutic applications and drug-likeness of molecules like this compound and its derivatives.
The PASS software predicts a wide range of biological activities based on the structural formula of a compound, calculating the probability of it being active (Pa) or inactive (Pi). rjptonline.org Studies on this compound derivatives have utilized PASS to identify promising candidates for various therapeutic areas. For instance, PASS predictions for a series of previously synthesized azetidin-2-ones suggested potential central nervous system (CNS) modulating activities. ualberta.ca Based on these predictions, specific compounds were selected for experimental evaluation, which confirmed significant anti-anxiety, nootropic, and anti-catatonic effects, validating the software's predictive power. researchgate.netnih.gov In another study, PASS was employed to screen novel 2-azetidinone derivatives for anti-leukemic activity, with the predictions guiding the selection of the most promising compounds for synthesis and further testing. indexcopernicus.com
| Predicted Activity | Compound Series/Type | Basis of Prediction | Reference |
|---|---|---|---|
| Anti-anxiety | Substituted Azetidin-2-ones (e.g., 5a) | Structure-Activity Relationship (SAR) analysis of >35,000 compounds | ualberta.caresearchgate.net |
| Nootropic | Substituted Azetidin-2-ones (e.g., 5b, 5j, 5n) | SAR analysis of training set | ualberta.caresearchgate.net |
| Anti-catatonic / Anti-dyskinetic | Substituted Azetidin-2-ones (e.g., 5c) | SAR analysis of training set | ualberta.caresearchgate.net |
| Anti-leukemic | Novel Benzohydrazone-based Azetidin-2-ones | In-silico screening via PASS online web resource | indexcopernicus.com |
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical step. Web servers like pkCSM and SwissADME are used to predict these properties. For an azetidine (B1206935) derivative, 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate, computational tools predicted key physicochemical properties that influence its pharmacokinetic profile. vulcanchem.com These predictions, including lipophilicity (LogP), water solubility, and blood-brain barrier (BBB) permeability, are vital for assessing the compound's potential as a drug candidate. vulcanchem.com Similarly, the pkCSM server was used to evaluate the pharmacokinetic properties of pyrazole-linked hydrazone derivatives, some of which can be used in the synthesis of azetidin-2-ones. doi.org
| Parameter | Predicted Value | Significance | Reference |
|---|---|---|---|
| LogP (Lipophilicity) | 2.1 ± 0.3 | Influences absorption and membrane permeability | vulcanchem.com |
| Water Solubility (logS) | -3.2 | Affects absorption and formulation | vulcanchem.com |
| BBB Permeability (logBB) | 0.45 | Indicates potential for CNS activity | vulcanchem.com |
| CYP3A4 Inhibition | Probability: 0.78 | Potential for drug-drug interactions | vulcanchem.com |
| Human Intestinal Absorption | >90% | High oral bioavailability predicted for related precursors | doi.org |
*Data for 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate and related precursors. vulcanchem.comdoi.org
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of this compound. Theoretical studies, particularly those using Density Functional Theory (DFT), have offered profound insights that complement and explain experimental observations.
A key area of investigation has been the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which remains a cornerstone for constructing the this compound ring. mdpi.com DFT calculations at the B3LYP/6-311++G(d,p) level of theory on the reaction between ketene and methanimine (B1209239) have shown that the mechanism is a stepwise process, rather than a concerted one. doaj.orgedu.krd This study of stationary points and energetic parameters revealed that the formation of this compound is both thermodynamically and kinetically favored over other potential products. doaj.orgedu.krd More recent theoretical work using electron localization function (ELF) quantum topological analysis has further clarified the bonding changes during the reaction, providing a detailed explanation for the observed cis/trans stereoselectivity. mdpi.com This advanced analysis has challenged earlier explanations based on Frontier Molecular Orbital (FMO) theory. mdpi.com
Computational methods have also been instrumental in understanding the hydrolysis of the β-lactam ring. In a study on N-acyloxymethyl derivatives of this compound, calculations at the B3LYP/6-31+G(d) level of theory were used to investigate the acid-catalyzed hydrolysis mechanism. acs.org The results supported a pathway involving the formation of an exocyclic iminium ion. Crucially, the calculations showed that the subsequent nucleophilic attack by water occurs at the exocyclic iminium carbon, not at the β-lactam carbonyl carbon. acs.org This mechanism results in the formation of N-hydroxymethylazetidin-2-ones, a pathway that preserves the integrity of the β-lactam ring, challenging the common assumption that cleavage of the β-lactam C-N bond is always facile. acs.org Furthermore, ab initio calculations have been performed on 1,4-bis(alkoxycarbonyl)azetidin-2-ones to determine the energetic barriers for hydrolysis. These studies evaluated the cleavage of the azetidinone N1–C2 bond in comparison to the cleavage of adjacent ester or urethane (B1682113) bonds, providing a deeper understanding of the molecule's reactivity and stability. uliege.be
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the connectivity of atoms within the azetidin-2-one molecule and for discerning stereochemical relationships in substituted derivatives.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For this compound, the key signals arise from the protons attached to the carbon atoms of the four-membered ring (C3 and C4). While specific data for the parent this compound (C₃H₅NO) is less commonly reported in general literature compared to its derivatives, typical signals for the ring protons are observed in the aliphatic region. In substituted azetidin-2-ones, protons at C3 and C4 often appear as complex multiplets due to coupling with each other and potentially with substituents. For instance, in some substituted azetidin-2-ones, protons on adjacent carbons (e.g., H3 and H4) can resonate in the range of δ 3.5–5.5 ppm rsc.orgvulcanchem.com.
Crucially, the vicinal coupling constants (J values) between protons on adjacent ring carbons (H3 and H4) are highly sensitive to their relative stereochemistry. For this compound derivatives, a larger coupling constant (e.g., J = 5–6 Hz) typically indicates a cis relationship between these protons, while a smaller coupling constant (e.g., J = 0–2 Hz) suggests a trans orientation ipb.ptresearchgate.netoup.com. Nuclear Overhauser Effect (NOE) experiments can further corroborate stereochemical assignments by detecting through-space correlations between protons ipb.pt. The presence and pattern of these signals, along with their coupling constants, confirm the integrity of the this compound ring and provide insights into the spatial arrangement of substituents.
Carbon-13 NMR spectroscopy is vital for identifying the carbon framework of this compound. The spectrum typically reveals distinct signals for each unique carbon atom. The most characteristic signal is that of the carbonyl carbon (C2), which is highly deshielded due to the electronegativity of oxygen and its amide nature, appearing in the downfield region, often around δ 165–190 ppm researchgate.netpsu.edu. The methylene (B1212753) carbon (C4) adjacent to the nitrogen atom typically resonates in the range of δ 35–45 ppm, while the methine carbon (C3), which is adjacent to both the carbonyl group and C4, usually appears further downfield, often in the range of δ 50–85 ppm, depending on substitution researchgate.netpsu.edu. These characteristic chemical shifts confirm the presence of the four-membered lactam ring and provide information about the carbon backbone.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within the this compound molecule. The most diagnostic absorption for the β-lactam ring is the strong stretching vibration of the carbonyl group (C=O). This band typically appears in the higher frequency region for four-membered cyclic amides, generally observed between 1700 cm⁻¹ and 1770 cm⁻¹ lookchem.comresearchgate.net. Some studies report this band as high as ~1840 cm⁻¹ for specific derivatives vulcanchem.com, though values closer to 1700-1770 cm⁻¹ are more commonly cited for the core β-lactam carbonyl lookchem.comresearchgate.net. Other characteristic absorptions may include C-H stretching vibrations in the 2800–3100 cm⁻¹ region and C-N stretching vibrations, though these are less specific to the β-lactam ring itself. The strong carbonyl absorption is a primary indicator of the successful formation of the this compound structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation patterns, aiding in structural confirmation. The molecular formula of this compound is C₃H₅NO, giving a monoisotopic molecular weight of approximately 71.08 Da. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) would appear at m/z 71. Fragmentation of the strained β-lactam ring can occur through various pathways, often involving cleavage of the amide bond or adjacent C-C bonds, leading to characteristic fragment ions. For example, common fragmentation routes for β-lactams include the loss of CO or cleavage of the ring to yield fragments related to the open-chain amino acid precursor or its derivatives nih.govresearchgate.net. While specific fragmentation data for the parent this compound is not extensively detailed in the provided search results, general fragmentation patterns for β-lactams involve ring opening and loss of small neutral molecules.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of crystalline this compound derivatives, including bond lengths, bond angles, and molecular conformation. Studies on substituted azetidin-2-ones reveal that the four-membered β-lactam ring is typically nearly planar, with minor deviations from planarity at the ring atoms, often less than 0.05 Å psu.edunih.govnih.gov. The C=O bond length in the β-lactam ring is generally found to be around 1.21 Å researchgate.net. For chiral this compound derivatives, X-ray crystallography is essential for determining the absolute configuration at stereogenic centers. The precise spatial arrangement of atoms in the solid state provides a blueprint for understanding the molecule's chemical and biological properties.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₃H₅NO), the theoretical elemental composition is:
Carbon (C): 50.70%
Hydrogen (H): 7.09%
Nitrogen (N): 19.71%
Oxygen (O): 22.51%
Experimental results from elemental analysis typically show excellent agreement with these calculated values, providing strong evidence for the proposed molecular formula and the purity of the synthesized compound.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies for Azetidin-2-one Scaffolds
The synthesis of the this compound ring system is a cornerstone of β-lactam chemistry, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a historically significant and flexible method. researchgate.net This reaction can be initiated thermally or photochemically, often using acid chlorides and triethylamine (B128534) or α-diazoketones as ketene precursors. researchgate.net A primary focus of modern synthetic chemistry is the development of more efficient, stereoselective, and environmentally benign methodologies for constructing this crucial scaffold.
Recent advancements have centered on refining established techniques and exploring entirely new reaction pathways. For instance, the ketene-imine cycloaddition remains a workhorse in the field, with ongoing research aimed at controlling the stereochemistry of the resulting β-lactam. mdpi.com The reaction's mechanism can be complex, but it offers a direct route to a wide variety of substituted 2-azetidinones. mdpi.com Ketenes for this reaction are frequently generated in situ from acyl chlorides using a tertiary amine. mdpi.com
Beyond the Staudinger reaction, other cycloaddition approaches are being actively investigated. researchgate.net The goal is often to create hybrid molecules that link the β-lactam ring to other bioactive heterocyclic systems, potentially leading to synergistic biological effects. mdpi.com The development of catalytic and enantioselective methods is a key priority, enabling the synthesis of optically active azetidin-2-ones, which is crucial for their therapeutic applications. The synthesis of spiro-azetidin-2-one derivatives, where one of the carbon atoms of the β-lactam ring is part of another ring system, is also an area of growing interest due to their diverse biological activities. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
While the antibacterial activity of β-lactams is well-established, the therapeutic potential of the this compound nucleus extends far beyond infectious diseases. researchgate.netnih.gov Researchers are actively exploring the efficacy of novel this compound derivatives against a broad spectrum of biological targets, opening up new therapeutic possibilities. researchgate.netiipseries.org
Anticancer Activity: A significant area of investigation is the development of this compound-based anticancer agents. ptfarm.pl Certain derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer, as well as melanoma. mdpi.comnih.gov For example, some 3-phenyl-2-azetidinone derivatives have shown high activity against HT-29 colon cancer and MCF-7 breast cancer cells. mdpi.com Mechanistic studies suggest that these compounds can induce apoptosis and interfere with the cell cytoskeleton, potentially by inhibiting tubulin assembly. mdpi.comnih.gov
Enzyme Inhibition: this compound derivatives have been identified as potent inhibitors of various enzymes implicated in human diseases. These include serine proteases like human leukocyte elastase and human cytomegalovirus protease. researchgate.net Specific examples include the development of this compound derivatives as inhibitors of thrombin, a key enzyme in the blood coagulation cascade, and human chymase, which is involved in cardiovascular and inflammatory diseases. iipseries.orgnih.gov
Other Therapeutic Areas: The versatility of the this compound scaffold is further demonstrated by its exploration in a wide range of other therapeutic areas. These include:
Antifungal activity researchgate.net
Antiviral activity, including against HIV researchgate.netresearchgate.net
Anti-inflammatory and analgesic effects ptfarm.plnih.gov
Antitubercular activity nih.govmedwinpublishers.com
Antimalarial activity researchgate.net
Cholesterol absorption inhibition derpharmachemica.com
Antidiabetic properties derpharmachemica.com
The following table summarizes some of the key biological targets and therapeutic areas for this compound derivatives:
| Biological Target/Therapeutic Area | Examples of Activity |
| Antibacterial | Inhibition of bacterial cell wall synthesis. researchgate.net |
| Anticancer | Cytotoxicity against various cancer cell lines, induction of apoptosis. mdpi.comptfarm.plnih.gov |
| Antifungal | Activity against various fungal strains. researchgate.net |
| Antiviral | Inhibition of viral replication, including HIV. researchgate.netresearchgate.net |
| Enzyme Inhibition | Inhibition of serine proteases (e.g., thrombin, chymase, human leukocyte elastase). researchgate.netiipseries.orgnih.gov |
| Anti-inflammatory | Reduction of inflammation. ptfarm.plnih.gov |
| Antitubercular | Activity against Mycobacterium tuberculosis. nih.govmedwinpublishers.com |
Rational Design of this compound Derivatives with Enhanced Specificity and Efficacy
The rational design of new this compound derivatives is a key strategy for improving their therapeutic potential. This approach involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets. ptfarm.pl By systematically modifying the substituents at different positions of the this compound ring, medicinal chemists can fine-tune the pharmacological properties of these molecules to enhance their specificity and efficacy. derpharmachemica.com
For instance, studies on this compound derivatives as thrombin inhibitors have shown that a substituent at the C-4 position is crucial for good inhibitory properties. nih.gov Furthermore, the stereochemistry of the substituents is critical, with a trans relationship between the C-3 and C-4 substituents being superior to a cis disposition for this particular target. nih.gov Similarly, for antidiabetic activity, substitutions at the N-1 and C-4 positions have been found to be important. derpharmachemica.com
The concept of creating hybrid molecules, where the this compound ring is linked to other pharmacologically active moieties, is a promising strategy for developing new drugs with improved biological properties. mdpi.com This approach aims to leverage the synergistic effects of the combined structural features to enhance therapeutic efficacy. mdpi.com The design of such hybrid molecules is guided by an understanding of the SAR of both the this compound core and the linked pharmacophore.
Integration of Advanced Computational Methods in this compound Research
The integration of advanced computational methods has become an indispensable tool in modern drug discovery, and the field of this compound research is no exception. researchgate.netnih.gov These in silico techniques play a crucial role in the rational design and screening of novel this compound derivatives, accelerating the identification of promising drug candidates. nih.gov
Virtual Screening and Molecular Docking: Virtual screening allows for the rapid in silico evaluation of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. openmedicinalchemistryjournal.com Molecular docking, a key component of virtual screening, predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. beilstein-journals.org These methods are instrumental in prioritizing compounds for synthesis and biological testing, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ptfarm.pl For this compound derivatives, QSAR models have been successfully employed to understand the structural requirements for antimicrobial and anticancer activities. ptfarm.pl These models can then be used to predict the activity of newly designed compounds before they are synthesized.
De Novo Design: De novo design algorithms are capable of generating novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com These tools can be used to design new this compound derivatives that are optimized for binding to a specific target.
The application of these computational methods is exemplified by in silico screening studies of this compound derivatives for anti-leukemic activity, which have helped to identify promising lead compounds for further development. peerscientist.com
Applications in Materials Science and Polymer Chemistry
While the biological applications of azetidin-2-ones are extensively studied, their potential in materials science and polymer chemistry is an emerging area of research. The strained four-membered ring of azetidines, the parent compounds of azetidin-2-ones, makes them suitable monomers for ring-opening polymerization. researchgate.netrsc.org This process can lead to the formation of polyamines, which are polymers with a wide range of potential applications, including in coatings, as chelation agents, and for CO2 adsorption. rsc.org
The cationic ring-opening polymerization of azetidine (B1206935) and its derivatives has been shown to produce both linear and hyperbranched polymers. rsc.org The resulting poly(trimethylenimine) can be used in various material applications. rsc.org While the polymerization of this compound itself is less explored, the principles of ring-opening polymerization of strained heterocycles suggest that it could be a valuable monomer for the synthesis of novel functional polymers. The presence of the carbonyl group in the this compound ring could impart unique properties to the resulting polymers, such as altered polarity and hydrogen-bonding capabilities, making them interesting candidates for advanced materials.
Sustainable and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. tandfonline.comtandfonline.com The synthesis of azetidin-2-ones is an area where green chemistry principles are being increasingly applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comtandfonline.com
Conventional methods for the synthesis of 2-azetidinones can involve long reaction times, low temperatures, and the use of stoichiometric reagents, which can generate significant amounts of waste. tandfonline.com To address these limitations, researchers have explored a variety of green chemistry approaches:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of azetidin-2-ones. derpharmachemica.com Microwave-assisted reactions can often be carried out under solvent-free conditions, further enhancing their green credentials. derpharmachemica.com
Sonication: Sonochemistry, which utilizes ultrasound to promote chemical reactions, has also been successfully applied to the synthesis of 2-azetidinones. tandfonline.comtandfonline.com This method can lead to higher yields and shorter reaction times compared to conventional stirring. tandfonline.com
Use of Molecular Sieves: In reactions that produce water as a byproduct, the use of molecular sieves to remove water can drive the reaction to completion and improve yields, avoiding the need for a Dean-Stark apparatus. tandfonline.comtandfonline.com
Sustainable Solvents and Flow Chemistry: The development of synthetic routes that utilize environmentally benign solvents is a key aspect of green chemistry. nih.gov Furthermore, the use of continuous flow chemistry can offer advantages in terms of safety, scalability, and process control. nih.gov
These green chemistry approaches not only make the synthesis of azetidin-2-ones more sustainable but can also lead to more efficient and cost-effective processes.
Q & A
Q. How to address reproducibility challenges in this compound pharmacological assays?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Use standardized cell lines (e.g., ATCC-certified) and disclose passage numbers. For enzyme assays, report specific activity (μmol/min/mg) and inhibition constants (Ki). Include negative controls to rule out assay interference .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., IC50 values, synthetic yields) with error margins (±SD). Highlight outliers and justify exclusions.
- Figures : Provide high-resolution docking poses (PDB format) and reaction schemes. Annotate spectral peaks in supplementary NMR/IR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
